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Introduction
L-365,260, chemically known as (3R)-3-(N'-3-methylphenyl)ureido)-1,3-dihydro-5-phenyl-2H-

1,4-benzodiazepin-2-one, is a potent and selective non-peptide antagonist of the

cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor.[1][2][3][4] Its discovery

marked a significant advancement in the study of the physiological roles of gastrin and CCK in

both the gastrointestinal system and the central nervous system. This technical guide provides

an in-depth overview of the discovery, synthesis, and key experimental protocols related to L-

365,260.

Discovery and Biological Activity
L-365,260 was identified as a highly selective antagonist for the CCK2 receptor, exhibiting

significantly greater affinity for the CCK2 receptor over the CCK1 receptor.[2][4] This selectivity

has made it a valuable pharmacological tool for differentiating the functions of the two major

cholecystokinin receptor subtypes.

Mechanism of Action
L-365,260 acts as a competitive antagonist at the CCK2 receptor.[3] By binding to this receptor,

it blocks the physiological effects of its endogenous ligands, gastrin and cholecystokinin. In the

stomach, this antagonism leads to the inhibition of gastrin-stimulated gastric acid secretion.[1]
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[5] In the central nervous system, where CCK2 receptors are also prevalent, L-365,260 has

been shown to modulate various neurological processes.

Quantitative Data Summary
The biological activity of L-365,260 has been quantified in various in vitro and in vivo studies.

The following tables summarize key quantitative data for L-365,260 and related compounds.

Table 1: Receptor Binding Affinity of L-365,260

Receptor
Species/Tis
sue

Radioligand Parameter Value (nM) Reference

CCK2

(Gastrin)

Guinea Pig

Stomach
[¹²⁵I]Gastrin Ki 1.9 [3]

CCK2 (Brain)
Guinea Pig

Brain

[¹²⁵I]BH-

CCK8
Ki 2.0 [3]

CCK1

(Pancreas)

Guinea Pig

Pancreas

[¹²⁵I]BH-

CCK8
Ki >1000 [3]

CCK2 - - IC50 2 [4]

CCK1 - - IC50 280 [4]

Table 2: In Vivo Efficacy of L-365,260 on Gastrin-Stimulated Acid Secretion

Species
Route of
Administration

Parameter Value (mg/kg) Reference

Mouse Oral ED50 0.03 [3]

Rat Oral ED50 0.9 [3]

Guinea Pig Oral ED50 5.1 [3]

Rat (pylorus-

ligated)
Intravenous

ED50 (vs. basal

acid secretion)
12.6 [5]
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Synthesis of L-365,260
The synthesis of L-365,260 involves the stereoselective preparation of a key intermediate,

(3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one, followed by the formation of the urea

linkage.

Synthetic Pathway
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Synthesis of (3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one

Urea Formation

2-Amino-5-chlorobenzophenone

2-(Bromoacetamido)-5-chlorobenzophenone

Bromoacetyl bromide

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Ammonia

3-Amino-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Hydroxylamine,
 then Raney Nickel

(3R)- and (3S)-enantiomers

Resolution (e.g., with camphorsulfonic acid)

(3R)-amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Separation

(3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one

Methyl Iodide, K2CO3

L-365,260

3-Methylphenylisocyanate,
 THF
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Prepare guinea pig
brain membranes

Incubate membranes with
[125I]BH-CCK8 and L-365,260

Separate bound and
free radioligand
(e.g., filtration)

Quantify radioactivity
of bound ligand Calculate Ki value

Fast rats and
anesthetize

Perform pylorus ligation

Administer L-365,260
(e.g., orally or IV)

Administer pentagastrin
(subcutaneously)

Collect gastric contents
after a set time

Measure volume and titrate
to determine acid output
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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